Desmethyl Erlotinib Carboxylate Acid

Drug Metabolism Pharmacokinetics Mass Balance

Quantitative bioanalytical workflows require a certified M11 reference standard to ensure accurate chromatographic peak assignment and meet FDA/EMA method validation guidelines. Non-certified materials or surrogate metabolites (e.g., OSI-420) introduce retention-time mismatches and ionization-efficiency discrepancies that compromise regulatory submissions. This ISO 17034-certified standard directly addresses those risks. Key supply benefits: (1) enables precise quantification of the dominant excreted metabolite (29.4% of dose) in mass-balance and bioequivalence studies; (2) supports ANDA impurity profiling and related-substances method validation for generic erlotinib; (3) shipped under cold-chain conditions with full Certificate of Analysis to streamline QA/QC onboarding.

Molecular Formula C21H19N3O5
Molecular Weight 393.4 g/mol
CAS No. 882172-60-3
Cat. No. B589056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Erlotinib Carboxylate Acid
CAS882172-60-3
Synonyms2-[[4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinyl]oxy]acetic Acid; 
Molecular FormulaC21H19N3O5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCC(=O)O
InChIInChI=1S/C21H19N3O5/c1-3-14-5-4-6-15(9-14)24-21-16-10-18(28-8-7-27-2)19(29-12-20(25)26)11-17(16)22-13-23-21/h1,4-6,9-11,13H,7-8,12H2,2H3,(H,25,26)(H,22,23,24)
InChIKeyUFKZQJKDHRJVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Erlotinib Carboxylate Acid – Key Properties


Desmethyl Erlotinib Carboxylate Acid (CAS 882172‑60‑3), designated Erlotinib metabolite M11, is a carboxylic acid derivative with molecular formula C₂₁H₁₉N₃O₅ and molecular weight 393.4 g/mol [1]. The compound is produced via O‑demethylation of erlotinib side chains followed by oxidation to the carboxylic acid [2]. In a human mass‑balance study, M11 accounted for 29.4% of the administered dose, making it the predominant excreted metabolite [3]. The compound serves as a critical analytical reference standard for impurity profiling, metabolite identification, and bioanalytical method validation in pharmaceutical development [4][5].

Erlotinib major metabolite (M11) analytical standard
Carboxylic acid moiety ensures distinct LC-MS/MS behavior
Used for impurity profiling and bioanalytical method validation

Why Desmethyl Erlotinib Carboxylate Acid Cannot Be Replaced in Bioanalysis


Desmethyl Erlotinib Carboxylate Acid (M11) possesses a distinct carboxylic acid moiety formed by side‑chain O‑demethylation followed by oxidation, whereas related metabolites such as OSI‑420 retain a primary alcohol [1]. This structural divergence confers unique chromatographic retention, ionization efficiency, and fragmentation patterns that prevent reliable substitution with OSI‑420, didesmethyl erlotinib, or parent erlotinib in validated LC‑MS/MS assays [2][3]. The compound’s quantitative predominance as the major excreted metabolite (29.4% of dose versus 21.0% for M6 and 9.6% for M16) further underscores its non‑interchangeable role in mass‑balance and bioequivalence studies [4].

Target
M11 (carboxylic acid), distinct retention & ionization
OSI-420 (primary alcohol) cannot be substituted
Abundance
M11 is predominant excreted metabolite
M6, M16 and parent erlotinib are minor fractions
Assay fit
Validated LC-MS/MS methods depend on authentic M11
Use of OSI-420 or didesmethyl erlotinib may shift quantification

Quantitative Differentiation of M11 vs. Closest Analogs


Predominant Excreted Metabolite in Mass Balance

In healthy male volunteers receiving a single oral dose of [¹⁴C]erlotinib, Desmethyl Erlotinib Carboxylate Acid (M11) represented 29.4% of the administered dose in excreta, significantly exceeding the next most abundant excreted metabolite M6 (21.0%) and M16 (9.6%). Less than 2% of the recovered radioactivity was unchanged erlotinib [1].

Mass balance recovery
Head-to-head
29.4% M11 vs. M6 (21.0%), M16 (9.6%)
Establishes M11 as primary excreted reference standard for mass-balance research
Human mass-balance study (n=6); single oral dose context
Drug Metabolism Pharmacokinetics Mass Balance

Structural Differentiation from OSI‑420

Desmethyl Erlotinib Carboxylate Acid (M11) contains a carboxylic acid functional group (‑COOH) derived from oxidation of the O‑demethylated side chain, whereas OSI‑420 (Desmethyl Erlotinib) retains a primary alcohol (‑CH₂OH). This structural difference yields distinct molecular weights (393.4 vs. 379.4 g/mol for OSI‑420 free base) and unique fragmentation patterns detectable by ion mobility‑enhanced LC‑MS/MS [1][2].

Structural identity
Head-to-head
COOH, 393.4 g/mol OSI-420: CH₂OH, 379.4 g/mol
Unique chromatographic and ion mobility separation from OSI-420
UHPLC-IM-MS; Δ 14 Da and CCS difference
Metabolite Identification LC‑MS/MS Ion Mobility Spectrometry

Semi-Quantitative Detection in Human Plasma

In a validated LC‑MS/MS method for human plasma, Desmethyl Erlotinib Carboxylate Acid (M11) was included among 12 metabolites that were semi‑quantitatively measured over a concentration range of 0.1–1000 ng/mL. In contrast, OSI‑420 was fully quantified over a narrower range of 0.5–500 ng/mL, and didesmethyl erlotinib over 0.15–10 ng/mL [1][2].

Plasma range
Head-to-head
0.1–1000 ng/mL OSI-420: 0.5–500 ng/mL; didesmethyl: 0.15–10 ng/mL
Broader semi-quantitative coverage supports metabolite profiling research
Validated LC-MS/MS in human plasma research matrix
Therapeutic Drug Monitoring Bioanalysis LC‑MS/MS

Distinct CYP-Mediated Oxidation Pathway

Formation of M11 requires O‑demethylation followed by oxidation to the carboxylic acid, a pathway catalyzed by CYP3A4 and CYP3A5. In contrast, OSI‑420 is formed solely by O‑demethylation without subsequent oxidation. The maximum clearance (CLₘₐₓ) of erlotinib metabolism by CYP3A4 is 0.24 mL/min/nmol, compared to 0.41 mL/min/nmol for gefitinib, indicating a lower CYP3A susceptibility for erlotinib and its metabolite cascade [1].

Metabolic pathway
Cross-study
O-demethylation + oxidation (CYP3A4/5); CLmax 0.24 mL/min/nmol
Distinct CYP route vs. OSI-420; informs DDI study design
Recombinant CYP panel; erlotinib vs. gefitinib comparison
Enzyme Kinetics CYP3A Drug‑Drug Interactions

Certified Reference Standard Availability

Desmethyl Erlotinib Carboxylate Acid is supplied as a pharmaceutical reference standard with detailed characterization data compliant with regulatory guidelines (ISO 17034). It is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Erlotinib [1][2].

Reference standard
Supporting
ISO 17034 certified; traceability to USP/EP available
Enables reliable impurity method development without in-house synthesis
Commercially available from accredited suppliers
Reference Standards ANDA Quality Control

Validated Applications of Desmethyl Erlotinib Carboxylate Acid


Human Mass Balance & Excretion Studies

M11 is the quantitatively dominant excreted metabolite (29.4% of dose), exceeding M6 (21.0%) and M16 (9.6%). Authentic M11 reference material is required to accurately quantify this major fraction in urine and feces, a regulatory expectation for comprehensive mass‑balance studies and radiolabeled ADME investigations [1].

Bioanalytical Method Validation for Pharmacokinetics

M11 is included as a semi‑quantitative analyte in validated LC‑MS/MS methods covering 0.1–1000 ng/mL in human plasma. Its distinct retention and ion mobility properties necessitate a certified standard to ensure correct chromatographic peak assignment and to meet FDA/EMA bioanalytical method validation guidelines [1][2].

Impurity Profiling & ANDA Submission Support

As an ISO 17034 certified reference standard, M11 is used to establish impurity specifications, validate related substances methods, and generate comparative impurity profiles in Abbreviated New Drug Application (ANDA) submissions for generic erlotinib products [1][2].

In Vitro Metabolism & Reaction Phenotyping

M11 formation requires a two‑step CYP3A‑mediated oxidation pathway distinct from the single O‑demethylation that yields OSI‑420. Authentic M11 enables definitive identification of this metabolic route in human liver microsome or hepatocyte incubations, supporting drug‑drug interaction risk assessment and CYP phenotyping [1].

Application
Selection Property
Validation Focus
Human mass balance / excretion research
Quantitative recovery of major metabolite fraction
Excretion mass balance completeness; metabolite profiling accuracy
Bioanalytical method validation
Authentic M11 standard for peak assignment
Chromatographic specificity; ion mobility identification; matrix effect control
Impurity profiling & ANDA documentation
Certified reference standard with defined purity
Related substances method validation; comparative impurity profiles
In vitro metabolism phenotyping
Definitive identification of CYP3A-dependent M11 formation
Enzyme kinetic assays; drug-drug interaction risk assessment support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl Erlotinib Carboxylate Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.